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Compound of Interest |

Trimethyl-(2,4,6-
Compound Name:
trichlorophenoxy)silane

CAS No.: 1013-45-2

Cat. No.: B3045009

. J

Executive Summary & Compound Identity

Target Compound: Trimethyl-(2,4,6-trichlorophenoxy)silane Synonyms: (2,4,6-
Trichlorophenoxy)trimethylsilane; 2,4,6-Trichlorophenyl trimethylsilyl ether; 2,4,6-TCP-TMS.[1]
Parent Compound: 2,4,6-Trichlorophenol (CAS: 88-06-2).[1][2][3][4] Molecular Formula:
Cngcontent-ng-c3932382896=""_nghost-ng-c1874552323="" class="inline ng-star-inserted">

H
Cl
OSi Molecular Weight: 269.63 g/mol (Average), 267.96 Da (Monoisotopic).[3][5]

Significance in Research

This silane derivative is synthesized primarily to mask the polar phenolic hydroxyl group of
2,4,6-TCP, a fungicide metabolite and environmental pollutant. Silylation eliminates hydrogen
bonding, significantly improving thermal stability and peak symmetry during GC-MS analysis.[1]
[3] Its spectral signature is distinct and predictable, serving as a reliable confirmation of
successful derivatization.[6]

Synthesis & Preparation Protocol

Note: This protocol describes the in-situ derivatization standard in analytical workflows.
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Reagents:

e Substrate: 2,4,6-Trichlorophenol (Pure standard).[3][5]

o Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane
(TMCS).[3][5][6]

e Solvent: Anhydrous Pyridine or Ethyl Acetate.[3][6]

Workflow:

Dissolution: Dissolve 1 mg of 2,4,6-TCP in 1 mL of anhydrous solvent.

Silylation: Add 100 pL of BSTFA + 1% TMCS.

Incubation: Heat at 60°C for 30 minutes.

Validation: The reaction is quantitative. The disappearance of the -OH stretch in IR or the
shift in retention time confirms the formation of the TMS ether.[6]
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Caption: Synthesis pathway converting 2,4,6-TCP to its volatile TMS ether derivative for
analysis.

Spectral Analysis: The Core Data
A. Mass Spectrometry (EI-MS)
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Instrument Mode: Electron lonization (70 eV).[3][5] Diagnostic Logic: The spectrum is
dominated by the stability of the silicon-oxygen bond and the isotopic signature of three
chlorine atoms.

. ] . Diagnostic
lon Fragment m/z (Nominal) Relative Intensity .
Interpretation

Displays characteristic
Clngcontent-ng-
€3932382896=""
_nghost-ng-
€1874552323=""
Molecular lon [M]* 268 Moderate class="inline ng-star-

inserted">

isotope cluster (268,
270, 272, 274).J1][3]
[5]

Loss of a methyl
group from the silicon
[M-CH atom.[3][5] This is the
253 Base Peak (100%)
I+ standard "M-15"
fragmentation for TMS
ethers.[1][3]

[Si(CH

)

Trimethylsilyl Cation 73 High
1*.I3][5] Universal

marker for TMS

derivatives.

Loss of one chlorine
[M-CIl* 233 Low atom from the
aromatic ring.[3][5]

Isotope Cluster Analysis (Molecular lon Region): Due to the presence of three Chlorine atoms (
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Cland
Cl), the molecular ion appears as a distinct cluster with approximate intensity ratios:

¢ m/z 268: 100% (Relative to M peak)[3][6]
e m/z 270: ~96%[3]
e m/z 272: ~31%)]3]

e m/z 274: ~3%)][3]

Molecular lon [M]+
m/z 268 (CI3 cluster)

eterolytic Cleavage

Base Peak [M-15]+
m/z 253

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Electron lonization MS showing the dominant M-15
loss.[1]

B. Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid film or KBr pellet (if solid at RT).[3][5] Key Feature: The complete
disappearance of the broad phenolic O-H stretch (

cm

) confirms quantitative derivatization.[3][5]
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Wavenumber
(cmngcontent-ng-

c3932382896=""
_nghost-ng-
Functional Group c1874552323="" Intensity Assignment
class="inline ng-
star-inserted">
)
) Aromatic ring C-H
C-H (Aromatic) 3050 - 3100 Weak ]
stretching.[1][3][5]
Methyl C-H stretching
C-H (Aliphatic) 2960, 2900 Medium (from TMS group).[3]
[5]
) ) Aromatic ring skeletal
C=C (Aromatic) 1560 - 1590 Medium o
vibrations.[1][3]
Symmetric
) deformation of CH
Si-CH 1250 - 1260 Strong
on Si.[1][3][5]
Diagnostic for TMS.
) Silicon-Oxygen
Si-O-Aryl 900 - 930 Strong )
stretching.[1][3][5]
Si-C stretching /
Si-C 840 - 850 Strong Methyl rocking.[1][3]
[5]
Aryl-Chlorine stretch
(often overlaps with
C-Cl 1050 - 1100 Strong

skeletal bands).[1][3]
[5]

C. Nuclear Magnetic Resonance (NMR)
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Solvent: CDCIngcontent-ng-c3932382896=""_nghost-ng-c1874552323="" class="inline ng-
star-inserted">

(Chloroform-d).[3][5] Reference: Tetramethylsilane (TMS,
0.00 ppm).[3][7][8]

H NMR (Proton)

The symmetry of the 2,4,6-trichlorophenoxy moiety simplifies the aromatic region to a single
signal.[6]

Shift (ngcontent-
ng-c3932382896=""
_nghost-ng-
c1874552323=""
class="inline ng-

Multiplicity Integration Assignment

star-inserted">

ppm)
) Ar-H (Meta protons at
7.25-7.30 Singlet (s) 2H N
positions 3 and 5).
Si-(CH
)
0.35-0.40 Singlet (s) 9H [11[3][5] The TMS

protons are shielded,
appearing near 0
ppm.[7](8]

C NMR (Carbon-13)

Predicted shifts based on substituent additivity rules for benzene derivatives.
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Shift (ngcontent-ng-
c3932382896="" _nghost-
ng-c1874552323=""

class="inline ng-star- Carbon Type Assignment
inserted">
ppm)
C1 (Ipso).[1][3][5] Deshielded
148.0 - 150.0 Quaternary (C-0) (Ipso).[LI315]
by Oxygen.[3][5]
129.0 - 130.0 Quaternary (C-CI) C2, C6 (Ortho).[1][3][5]
128.0-129.0 Methine (C-H) C3, C5 (Meta).[3][5]
126.0 - 127.0 Quaternary (C-CI) C4 (Para).[1][3][5]
Methyl (CH Si-CH
0.5-1.0
)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


http://psasir.upm.edu.my/id/eprint/118525/1/118525.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
http://psasir.upm.edu.my/id/eprint/118525/1/118525.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
http://psasir.upm.edu.my/id/eprint/118525/1/118525.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
http://psasir.upm.edu.my/id/eprint/118525/1/118525.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://webbook.nist.gov/cgi/cbook.cgi?ID=U333453&Units=SI&Mask=3FFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=U228434&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://webbook.nist.gov/cgi/cbook.cgi?ID=U333453&Units=SI&Mask=3FFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=U333453&Units=SI&Mask=3FFF
https://academic.oup.com/chromsci/article-abstract/15/12/546/338249
https://webbook.nist.gov/cgi/cbook.cgi?ID=C88062&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://webbook.nist.gov/cgi/cbook.cgi?ID=U333453&Units=SI&Mask=3FFF
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2388692.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://www.gelest.com/
http://psasir.upm.edu.my/id/eprint/118525/1/118525.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://www.benchchem.com/product/b3045009?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. psasir.upm.edu.my [psasir.upm.edu.my]
2. Phenol, 2,4,6-trichloro- [webbook.nist.gov]

3. 2,4,6-Trichlorophenoxyacetic acid | C8H5CI303 | CID 11331 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Phenol, 2,4,6-trichloro- [webbook.nist.gov]

5. 2,4,6-Trichlorophenoxyacetic acid | CBH5CI303 | CID 11331 - PubChem
[pubchem.ncbi.nim.nih.gov]

6. pdf.benchchem.com [pdf.benchchem.com]

7. epfl.ch [epfl.ch]

8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

9. 2,4,6-Trichlorophenaol, trimethylsilyl ether [webbook.nist.gov]

10. 2,4,6-TRICHLOROPHENOXYACETIC ACID | 575-89-3 [chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: Spectral Characterization of Trimethyl-
(2,4,6-trichlorophenoxy)silane[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3045009#trimethyl-2-4-6-trichlorophenoxy-silane-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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and industry.
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